molecular formula C5H7IN2 B8007262 1-Ethyl-4-iodo-1H-imidazole

1-Ethyl-4-iodo-1H-imidazole

Cat. No.: B8007262
M. Wt: 222.03 g/mol
InChI Key: UMAIWQFKZWNINP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features an ethyl group at the first position and an iodine atom at the fourth position of the imidazole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Ethyl-4-iodo-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by subsequent reactions with an aldehyde and ammonium acetate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-iodo-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In chemical reactions, the ethyl and iodine substituents can direct the reactivity of the imidazole ring, facilitating various transformations .

Comparison with Similar Compounds

1-Ethyl-4-iodo-1H-imidazole can be compared with other substituted imidazoles, such as:

    1-Methyl-4-iodo-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    1-Ethyl-4-bromo-1H-imidazole: The bromine atom can be compared with iodine, showing differences in reactivity and coupling efficiency.

    1-Ethyl-2-iodo-1H-imidazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIWQFKZWNINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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